molecular formula C11H12BrNO B2385137 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one CAS No. 1784289-03-7

7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B2385137
CAS No.: 1784289-03-7
M. Wt: 254.127
InChI Key: NAEJJHIXFHUNEA-UHFFFAOYSA-N
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Description

7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one typically involves the bromination of 4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes, starting from readily available precursors. The process may include steps like cyclization, bromination, and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding amine or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one may have applications in:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its structural similarity to bioactive isoquinoline derivatives.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action for compounds like 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one typically involves interaction with specific molecular targets, such as enzymes or receptors. The bromine atom may enhance binding affinity or selectivity towards these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, known for its aromatic properties and biological activity.

    4,4-Dimethyl-1,2-dihydroisoquinolin-3(4H)-one: The non-brominated precursor.

    Other Brominated Isoquinolines: Compounds with similar structures but different substitution patterns.

Uniqueness

7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

IUPAC Name

7-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)9-4-3-8(12)5-7(9)6-13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEJJHIXFHUNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CNC1=O)C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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